(2E)-3-(2,4-dichlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one

Description

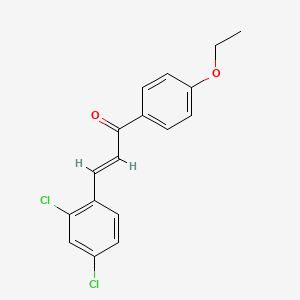

(2E)-3-(2,4-Dichlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone system (prop-2-en-1-one) linking two aromatic rings. The 2,4-dichlorophenyl group at the β-position and the 4-ethoxyphenyl group at the α-position confer distinct electronic and steric properties. The ethoxy substituent (–OCH₂CH₃) is an electron-donating group, while the dichlorophenyl moiety introduces electron-withdrawing effects, creating a polarized π-system that enhances reactivity and intermolecular interactions. This compound’s E-configuration ensures planarity, critical for conjugation and applications in materials science and medicinal chemistry .

Properties

IUPAC Name |

(E)-3-(2,4-dichlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14Cl2O2/c1-2-21-15-8-4-13(5-9-15)17(20)10-6-12-3-7-14(18)11-16(12)19/h3-11H,2H2,1H3/b10-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSSDTNJRWQHEEV-UXBLZVDNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C=CC2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)C(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2E)-3-(2,4-dichlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one , also known as a chalcone derivative, has garnered attention for its diverse biological activities. Chalcones are characterized by their α,β-unsaturated carbonyl structure, which contributes to their pharmacological properties. This article reviews the biological activity of this specific chalcone derivative, focusing on its antibacterial, antifungal, and antichlamydial properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound is represented as follows:

Key Properties:

- CAS Number: 113093-57-5

- Molecular Weight: 305.20 g/mol

- Physical Form: Solid

- Purity: ≥90%

Antibacterial Activity

Chalcone derivatives have shown significant antibacterial effects against various strains of bacteria. For example, studies report that compounds similar to this compound exhibit Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Chalcone Derivatives

| Compound Name | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 3.12 | Staphylococcus aureus |

| Compound B | 12.5 | Escherichia coli |

| This compound | TBD | TBD |

Antifungal Activity

Research indicates that chalcone derivatives possess antifungal properties as well. For instance, some studies have demonstrated that these compounds can inhibit fungal growth at varying concentrations, making them potential candidates for antifungal drug development .

Antichlamydial Activity

A notable area of interest is the antichlamydial activity of this compound. Recent studies have highlighted that chalcone derivatives can selectively target Chlamydia species, disrupting their growth and viability . The mechanism involves interference with the bacterial inclusion formation in infected cells.

Case Study:

In a study assessing the antichlamydial activity of various chalcones, it was found that certain derivatives significantly reduced the number of infectious elementary bodies (EBs) produced by Chlamydia trachomatis in human epithelial cells . This indicates a promising therapeutic potential for treating chlamydial infections.

The biological activity of this compound is largely attributed to its ability to interact with bacterial enzymes and disrupt cellular processes. The α,β-unsaturated carbonyl moiety is crucial for its reactivity with nucleophiles in microbial cells .

Toxicity and Safety Profile

While exploring the therapeutic potential of this compound, it is essential to consider its toxicity profile. Preliminary studies indicate that certain chalcone derivatives exhibit low toxicity towards human cells while maintaining antimicrobial efficacy . Further toxicological assessments are necessary to establish a comprehensive safety profile.

Comparison with Similar Compounds

Table 1: Substituent Effects on Molecular Properties

Key Observations :

Table 2: Comparative Bioactivity Profiles

Key Observations :

- The target compound’s dichlorophenyl and ethoxyphenyl groups may mimic binding modes of analogs like PAAPM, which interact with viral spike proteins .

- Replacement of –OCH₂CH₃ with –NH₂ (as in ) shifts activity toward parasitic targets due to enhanced polarity and H-bond donor capacity .

Physical and Material Properties

Table 3: Optical and Crystallographic Comparisons

Key Observations :

Key Observations :

- Halogenated chalcones generally exhibit moderate-to-high LogP values (2.5–4.0), favoring blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.